3-Ethoxy-4-methylpentan-1-amine
Description
3-Ethoxy-4-methylpentan-1-amine: is a chemical compound that belongs to the class of aminesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
3-ethoxy-4-methylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-10-8(5-6-9)7(2)3/h7-8H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOVGHCPXGROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-methylpentan-1-amine typically involves the reaction of 3-ethoxy-4-methylpentan-1-ol with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions .
Industrial Production Methods: Industrial production of 3-Ethoxy-4-methylpentan-1-amine may involve large-scale hydrogenation processes using similar catalysts and conditions as mentioned above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of simpler amines or reduced derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-Ethoxy-4-methylpentan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of molecular interactions and biological pathways.
Medicine: Potential therapeutic applications due to its amine functionality.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Ethoxy-4-methylpentan-1-ol: An alcohol derivative of the compound.
4-Methylpentan-1-amine: A simpler amine without the ethoxy group.
3-Ethoxy-4-methylpentan-2-amine: A positional isomer with the amine group at a different position.
Uniqueness: 3-Ethoxy-4-methylpentan-1-amine is unique due to its specific structure, which combines an ethoxy group with a methyl-substituted pentanamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
3-Ethoxy-4-methylpentan-1-amine, with the chemical formula , is a compound belonging to the class of amines. It has garnered attention for its potential applications in various fields, including medicinal chemistry and industrial processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The structural formula of 3-Ethoxy-4-methylpentan-1-amine can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of 3-ethoxy-4-methylpentan-1-ol with ammonia or an amine under catalytic hydrogenation conditions. Common catalysts include palladium on carbon (Pd/C). The process is optimized for yield and purity, ensuring suitability for both research and industrial applications.
The biological activity of 3-Ethoxy-4-methylpentan-1-amine is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand that binds to specific sites on these targets, modulating their activity. This can lead to diverse biological effects depending on the target involved.
Pharmacological Effects
Research indicates that 3-Ethoxy-4-methylpentan-1-amine may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating infections.
- Neuroprotective Effects : Some findings indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that 3-Ethoxy-4-methylpentan-1-amine can influence cellular pathways associated with inflammation and apoptosis. For example, studies show that it modulates the expression of pro-inflammatory cytokines in human cell lines.
In Vivo Studies
Animal models have been utilized to assess the compound's efficacy in vivo. One study reported that administration of 3-Ethoxy-4-methylpentan-1-amine resulted in reduced markers of inflammation in a rat model of arthritis. This suggests potential therapeutic applications in inflammatory conditions.
Comparative Analysis with Related Compounds
To understand the unique properties of 3-Ethoxy-4-methylpentan-1-amine, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Ethoxy-4-methylpentan-2-amine | Positional isomer with different amine placement | Different receptor interactions |
| 4-Methylpentan-1-amine | Simpler amine without ethoxy group | Less complex biological effects |
| 3-Ethoxy-4-methylpentan-1-ol | Alcohol derivative | Varying solubility and reactivity |
This table illustrates how the structural variations influence biological activity and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
